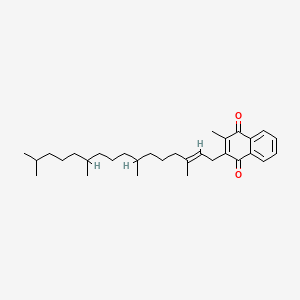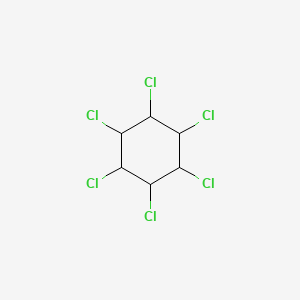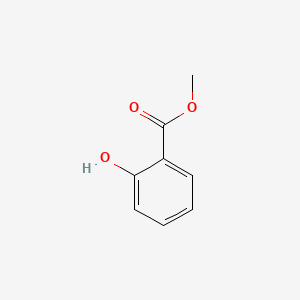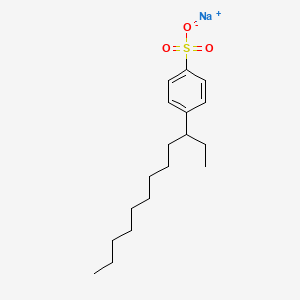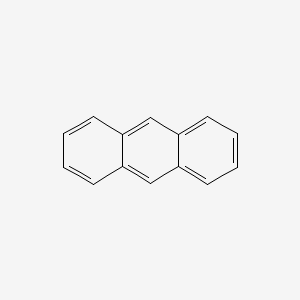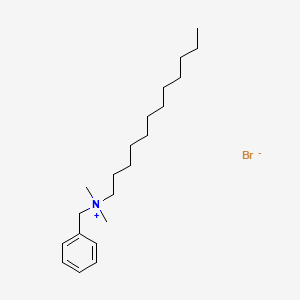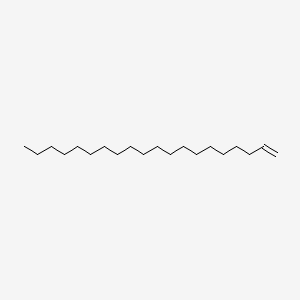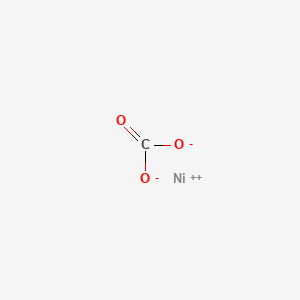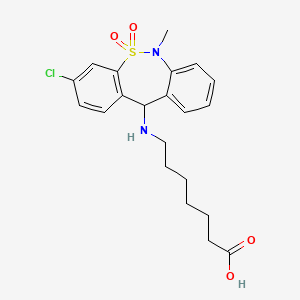
Tianeptine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tianeptine is a tricyclic antidepressant that is chemically referred to as this compound sodium or this compound sulfate in some formulations. Unlike typical antidepressants that target the serotonin reuptake inhibition pathway, this compound acts as a selective serotonin reuptake enhancer (SSRE) . It is primarily used in the treatment of major depressive disorder, but it also has applications in treating anxiety, asthma, and irritable bowel syndrome .
准备方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for tianeptine involves the reaction of this compound acid with sodium hydroxide. The process begins by dissolving this compound acid in deionized water and heating the mixture to 45°C. A 15% aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature between 38°C and 45°C. After stirring for 30 minutes, activated charcoal is added, and the mixture is heated to 55°C-60°C and stirred for an additional 2 hours. The final product, this compound sodium, is obtained by spray-drying the filtrate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with the final product often achieving a purity of 99.8% .
化学反应分析
Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydroxide, activated charcoal, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include this compound sodium and its intermediates. These products are crucial for the compound’s pharmacological activity and therapeutic applications .
科学研究应用
Tianeptine has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to investigate its effects on neurotransmitter systems and cellular pathways. In medicine, this compound is primarily researched for its antidepressant and anxiolytic effects. It has also shown potential benefits in treating irritable bowel syndrome and asthma .
作用机制
Tianeptine’s mechanism of action is unique compared to other antidepressants. It acts as a full agonist at the mu-type opioid receptor, which is currently being studied as an effective target for antidepressant therapies . Additionally, this compound enhances serotonin reuptake, leading to decreased extracellular levels of serotonin in the brain . It also modulates glutamate, which is believed to contribute to its antidepressant effects .
相似化合物的比较
Similar Compounds: Similar compounds to tianeptine include other tricyclic antidepressants such as amitriptyline, nortriptyline, and imipramine. These compounds share structural similarities but differ in their mechanisms of action and therapeutic applications.
Uniqueness of this compound: What sets this compound apart from other tricyclic antidepressants is its unique mechanism of action as a selective serotonin reuptake enhancer and its agonist activity at the mu-type opioid receptor . These properties contribute to its distinct pharmacological profile and therapeutic benefits.
属性
Key on ui mechanism of action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. |
|---|---|
CAS 编号 |
1159812-13-1 |
分子式 |
C21H26Cl2N2O4S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H |
InChI 键 |
VALUNVMGXVWSGM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


